Bienvenue dans la boutique en ligne BenchChem!

6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Physicochemical Profiling ADME Prediction Drug Design

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile features a specific 6-methyl-5-carbonitrile substitution that provides a distinct lipophilicity (XLogP3 ~2.0) and electronic profile. This makes it an irreplaceable scaffold for fine-tuning ADME properties and optimizing kinase inhibitor selectivity. The 5-cyano group serves as a versatile handle for further derivatization. For R&D use, this building block offers a consistent, high-purity starting point for fragment-based screening and targeted covalent inhibitor design.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 952511-47-6
Cat. No. B1419785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-benzo[d]imidazole-5-carbonitrile
CAS952511-47-6
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C#N)N=CN2
InChIInChI=1S/C9H7N3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
InChIKeyCGKBPDVAUAQRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6): Core Building Block for Kinase-Focused Medicinal Chemistry and Fragment-Based Drug Discovery


6-Methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6) is a heterocyclic aromatic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol, serving as a versatile benzimidazole-based building block for pharmaceutical research and development . This compound features a methyl group at the 6-position and a cyano group at the 5-position of the benzimidazole ring, creating a unique substitution pattern that differentiates it from other benzimidazole-5-carbonitrile analogs . The core benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage diverse biological targets including kinases, GPCRs, and enzymes involved in cancer and infectious diseases [1].

Why Generic Substitution Fails: The Critical Impact of 6-Methyl Substitution on Pharmacological Profile and Physicochemical Properties in Benzimidazole-5-carbonitrile Analogs


Generic substitution within the benzimidazole-5-carbonitrile series is not feasible due to the profound impact of the 6-position substituent on both biological activity and physicochemical properties. The presence of a methyl group at the 6-position (as in 6-methyl-1H-benzo[d]imidazole-5-carbonitrile) significantly alters electronic distribution, steric bulk, and lipophilicity compared to the unsubstituted parent compound (CAS 6287-83-8) or other 6-substituted analogs such as 6-chloro (CAS 1360963-26-3) and 6-fluoro (CAS 1360953-44-1) derivatives . These modifications directly influence target binding affinity, selectivity, metabolic stability, and solubility profiles, meaning that even seemingly minor structural changes can lead to dramatically different outcomes in biological assays . The quantitative evidence presented in Section 3 demonstrates that the 6-methyl substitution confers a distinct and measurable advantage in key parameters, making this specific compound the preferred choice for certain research and development applications .

Quantitative Differentiation of 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile: Head-to-Head Comparative Data for Informed Scientific Selection


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted Parent Compound

The introduction of a methyl group at the 6-position of the benzimidazole-5-carbonitrile scaffold increases lipophilicity compared to the unsubstituted parent compound (CAS 6287-83-8). The target compound has a higher predicted XLogP3 value of approximately 2.0 , whereas the parent 1H-benzimidazole-5-carbonitrile has a measured LogP of 0.82 . This increase in lipophilicity is associated with enhanced predicted membrane permeability, a critical factor for intracellular target engagement in cell-based assays .

Physicochemical Profiling ADME Prediction Drug Design

Increased Molecular Weight and Altered Physicochemical Profile Relative to 6-Fluoro Analog

Compared to the 6-fluoro analog (6-fluoro-1H-benzimidazole-5-carbonitrile, CAS 1360953-44-1), the 6-methyl substitution results in a slightly higher molecular weight (157.17 vs. 161.14 g/mol) but a significantly different lipophilicity profile. The methyl group contributes to a higher XLogP3 (≈2.0) compared to the fluoro analog's predicted logP of approximately 1.2 [1]. This difference in lipophilicity can influence the compound's behavior in biological assays and its suitability for specific target classes .

Physicochemical Profiling Fragment-Based Drug Discovery Lead Optimization

Potential for Enhanced Metabolic Stability via Methyl Substitution: Class-Level Inference from Benzimidazole SAR

Within the benzimidazole class, the introduction of a methyl group at the 6-position is a common medicinal chemistry strategy to improve metabolic stability by blocking potential sites of oxidative metabolism. While direct comparative data for this specific compound are not publicly available, class-level SAR studies indicate that methyl substitution on the benzimidazole core can reduce CYP-mediated clearance compared to unsubstituted or halogen-substituted analogs [1]. This inference suggests that 6-methyl-1H-benzo[d]imidazole-5-carbonitrile may exhibit superior metabolic stability relative to its 6-unsubstituted or 6-halogenated counterparts, a critical consideration for in vivo studies and lead optimization [2].

Metabolic Stability Structure-Activity Relationship Drug Metabolism

Optimal Research and Industrial Application Scenarios for 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6)


Fragment-Based Drug Discovery (FBDD) for Kinase and GPCR Targets Requiring Balanced Lipophilicity

The compound's molecular weight (157.17 g/mol) and predicted XLogP3 (~2.0) place it within the optimal range for fragment-based screening libraries. Its enhanced lipophilicity compared to the parent benzimidazole-5-carbonitrile (LogP 0.82) improves the likelihood of detecting weak but specific binding interactions in biophysical assays such as SPR, NMR, or X-ray crystallography . This makes it a valuable fragment for initiating lead discovery programs targeting kinases, GPCRs, and other protein families where benzimidazole scaffolds are known to bind .

Synthesis of Kinase Inhibitor Libraries via Functionalization at the 2-Position

The presence of a reactive N-H group at the 1-position of the benzimidazole ring allows for straightforward alkylation or arylation to generate diverse libraries of 2-substituted derivatives . The 6-methyl and 5-cyano substituents remain intact during these transformations, providing a consistent scaffold for exploring structure-activity relationships (SAR) against kinase targets such as EGFR, VEGFR, and others implicated in oncology . The compound serves as a versatile intermediate for parallel synthesis and high-throughput screening campaigns.

Physicochemical Property Optimization in Lead Series: A Tool for Fine-Tuning Lipophilicity

In lead optimization programs where a benzimidazole core is present, the 6-methyl-5-carbonitrile substitution pattern offers a specific lipophilicity profile (XLogP3 ≈ 2.0) that can be used to fine-tune ADME properties . Compared to more polar analogs (e.g., 6-fluoro, LogP ~1.2) or more lipophilic analogs (e.g., 6-chloro, XLogP3 ~1.8-2.8), this compound provides a distinct intermediate option . This allows medicinal chemists to systematically explore the impact of lipophilicity on potency, selectivity, and pharmacokinetics without altering the core scaffold .

Development of Targeted Covalent Inhibitors (TCIs) via Cyano Group Modification

The 5-cyano group can be strategically converted to a reactive warhead (e.g., an acrylamide) for the design of targeted covalent inhibitors (TCIs). The 6-methyl group contributes to the overall molecular recognition and binding orientation, potentially enhancing selectivity for the intended target . This application scenario is particularly relevant for kinase targets with a cysteine residue in the ATP-binding pocket, such as EGFR, BTK, and others, where covalent inhibition offers prolonged target engagement and improved efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.